molecular formula C17H23F2NO2 B2714414 Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate CAS No. 1334414-67-3

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2714414
CAS No.: 1334414-67-3
M. Wt: 311.373
InChI Key: HSRYRLANXPSZTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H23F2NO2 It is a piperidine derivative characterized by the presence of a tert-butyl group, a benzyl group, and two fluorine atoms on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or fluorinating agents in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both benzyl and fluorine substituents, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRYRLANXPSZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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